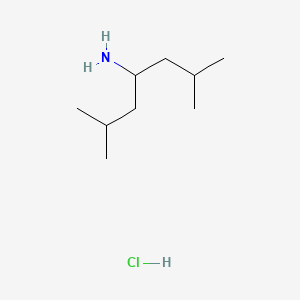

2,6-Dimethylheptan-4-amine hydrochloride

Description

The exact mass of the compound 2,6-Dimethylheptan-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylheptan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylheptan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylheptan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-7(2)5-9(10)6-8(3)4;/h7-9H,5-6,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIOSNBDDPBLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130996-65-5 | |

| Record name | 2,6-dimethylheptan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylheptan-4-amine Hydrochloride: Synthesis, Characterization, and Potential Applications in Drug Development

This technical guide provides a comprehensive overview of 2,6-Dimethylheptan-4-amine hydrochloride, a branched aliphatic amine of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, discusses methods for its characterization, and explores its potential applications as a pharmaceutical intermediate and a scaffold for new chemical entities.

Core Compound Identification and Properties

2,6-Dimethylheptan-4-amine hydrochloride is the hydrochloride salt of the primary aliphatic amine 2,6-Dimethylheptan-4-amine. Its structure features a nine-carbon backbone with methyl branches at positions 2 and 6, and an amine group at the 4th position. This branched structure imparts specific physicochemical properties that can be of interest in medicinal chemistry for modulating lipophilicity and steric interactions.

| Property | Value | Source(s) |

| CAS Number | 130996-65-5 | [1][2] |

| Molecular Formula | C₉H₂₂ClN | [2][3] |

| Molecular Weight | 179.73 g/mol | [3] |

| IUPAC Name | 2,6-dimethylheptan-4-amine;hydrochloride | [1][3] |

| Synonyms | 1-isobutyl-3-methylbutylamine hydrochloride | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis of 2,6-Dimethylheptan-4-amine Hydrochloride

The synthesis of 2,6-Dimethylheptan-4-amine hydrochloride is a two-step process that first involves the formation of the free amine, 2,6-Dimethylheptan-4-amine, followed by its conversion to the hydrochloride salt. A common and effective method for the synthesis of the free amine from its corresponding ketone, 2,6-dimethylheptan-4-one, is the Leuckart reaction, a type of reductive amination.[4][5][6][7]

Step 1: Synthesis of 2,6-Dimethylheptan-4-amine via the Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a ketone to a primary amine.[4][5] This one-pot reaction is advantageous for its simplicity, though it often requires high temperatures.[4][5]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. 2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2,6-Dimethylheptan-4-amine Hydrochloride in Organic Solvents: A Methodological Approach

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process chemistry and formulation development. 2,6-Dimethylheptan-4-amine hydrochloride, a substituted amine salt, presents a common challenge wherein its solubility in non-aqueous media is not readily predictable and is sparsely documented in public literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. We will explore the fundamental physicochemical principles governing the dissolution of amine salts, present a robust, self-validating experimental protocol based on the isothermal shake-flask method, and offer guidance on data analysis and interpretation. The objective is to equip scientists with the theoretical understanding and practical methodology required to generate a reliable and comprehensive solubility profile for 2,6-Dimethylheptan-4-amine hydrochloride, thereby facilitating informed decisions in process scale-up, crystallization, and formulation design.

Introduction and Theoretical Framework

2,6-Dimethylheptan-4-amine hydrochloride (CAS: 130996-65-5) is an organic salt with the linear formula C₉H₂₂NCl. As with many amine hydrochlorides, its utility in synthetic and pharmaceutical chemistry is intrinsically linked to its solubility characteristics. The process of dissolving an ionic solid, such as this amine salt, in an organic solvent is a complex thermodynamic process governed by the interplay between the lattice energy of the crystal and the solvation energy of the constituent ions.

The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is described by:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol (Enthalpy of solution) is primarily the difference between the energy required to break the crystal lattice (Lattice Energy, endothermic) and the energy released when the ions are solvated by the solvent (Solvation Energy, exothermic).

-

TΔS_sol (Entropy of solution) relates to the change in disorder of the system.

For an amine hydrochloride, solubility in an organic solvent is influenced by several factors:

-

Solvent Polarity and Dielectric Constant: Solvents with higher dielectric constants are more effective at shielding the electrostatic attraction between the cation (protonated amine) and the anion (chloride), thus favoring dissociation and dissolution.[1]

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) are typically hydrogen bond acceptors and can solvate the protonated amine cation.

-

Molecular Size and Shape: Steric hindrance around the charged centers of both the solute and solvent can impact the efficiency of solvation.

Predicting the solubility of such salts is notoriously difficult without empirical data, as even subtle changes in molecular structure can significantly alter the lattice and solvation energies.[2][3] Therefore, experimental determination is not just recommended, but essential for obtaining accurate and actionable data.

Experimental Methodology: Isothermal Equilibrium Solubility Determination

To ensure the generation of high-quality, reliable data, the isothermal shake-flask method is the gold standard.[4] This method allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility at a given temperature. The protocol described below is designed to be self-validating by confirming that equilibrium has been achieved.

Principle of the Method

An excess amount of the solid solute (2,6-Dimethylheptan-4-amine hydrochloride) is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for a duration sufficient to allow the concentration of the dissolved solute to reach a constant value, indicating that equilibrium between the solid and solution phases has been established.[5][6] The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique.

Detailed Experimental Protocol

Materials and Reagents:

-

Solute: 2,6-Dimethylheptan-4-amine hydrochloride (Purity ≥ 95%)

-

Solvents: A representative set of analytical grade organic solvents should be selected to cover a range of polarities and functionalities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Dichloromethane).

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Calibrated positive displacement pipettes or volumetric flasks

-

Centrifuge (optional, for temperature-controlled phase separation)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD) or Gas Chromatography (GC) if derivatization is feasible.

-

Step-by-Step Procedure:

-

Preparation: Add an excess of 2,6-Dimethylheptan-4-amine hydrochloride to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. As a starting point, add approximately 50-100 mg of the solid.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials at a constant speed.

-

Causality & Validation: To ensure equilibrium is reached, this step is critical. A preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer increases with time. A duration of 48-72 hours is typically sufficient for most systems.[4][6]

-

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 4 hours to permit the excess solid to settle. Alternatively, for faster and more complete separation, centrifuge the vials at the same temperature as the equilibration.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: This step is crucial to prevent any undissolved micro-particulates from being transferred, which would artificially inflate the measured solubility. The filter material should be confirmed to not adsorb the solute.

-

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the precise concentration of 2,6-Dimethylheptan-4-amine hydrochloride.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the isothermal shake-flask solubility determination protocol.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison and helps in identifying trends between solvent properties and solubility.

Table 1: Solubility of 2,6-Dimethylheptan-4-amine Hydrochloride in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C[1] | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 24.6 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Nonpolar | 9.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar | 2.4 | [Experimental Data] | [Calculated Data] |

Molecular Weight of 2,6-Dimethylheptan-4-amine hydrochloride: 179.73 g/mol [7]

Interpretation: Upon populating the table, the data can be analyzed to draw structure-solubility relationships. It is generally expected that the solubility will be higher in polar solvents, particularly polar protic solvents like methanol and ethanol, which can effectively solvate both the cation and the anion. Solubility is expected to be significantly lower in nonpolar solvents like toluene, where the energy required to overcome the crystal lattice is not sufficiently compensated by solvation energy.

Conclusion

References

-

Journal of Chemical & Engineering Data. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Publications. [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

PubChem. 2,6-Dimethylheptan-4-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Sanghavi, N. M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. [Link]

-

ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

American Elements. 2,6-dimethylheptan-4-amine hydrochloride. [Link]

-

SciELO. (2006). Modeling of salt solubilities in mixed solvents. [Link]

-

SciELO. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

-

Chemsrc. 2,6-dimethylheptan-4-amine. [Link]

-

ResearchGate. (2022). (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

Journal of Chemical & Engineering Data. Solubilities of gases in aqueous solutions of amine. ACS Publications. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

Organic Syntheses. METHYLAMINE HYDROCHLORIDE. [Link]

-

Figshare. (2018). Solubility Correlations of Common Organic Solvents. American Chemical Society. [Link]

-

University of California, Davis. Common Organic Solvents: Table of Properties. [Link]

Sources

- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Dissociation Constants of 2,6-Dimethylheptan-4-amine Hydrochloride

Part 1: Executive Summary & Chemical Identity

2,6-Dimethylheptan-4-amine hydrochloride (CAS: 130996-65-5 for HCl; 65530-92-9 for free base) is a branched aliphatic amine structurally related to pharmacologically active alkylamines such as octodrine (DMHA) and tuaminoheptane. Often referred to as diisobutylcarbinylamine , its steric bulk and lipophilicity present unique challenges in physicochemical characterization.

This guide provides a technical analysis of its acid dissociation constant (

| Property | Value / Descriptor | Source |

| IUPAC Name | 2,6-Dimethylheptan-4-amine hydrochloride | PubChem [1] |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 179.73 g/mol | Fluorochem [2] |

| Predicted LogP | 2.65 – 3.11 | Fluorochem [2], GuideChem [3] |

| Estimated pKa | 10.2 – 10.6 (Aqueous, 25°C) | Structural Analog Analysis |

| Classification | Sterically hindered primary amine | Structure Analysis |

Part 2: Theoretical Framework & Dissociation Equilibria

The Dissociation Mechanism

In aqueous solution, 2,6-dimethylheptan-4-amine hydrochloride exists in equilibrium between its protonated ammonium form (

The

Structural Influences on pKa

The

-

Inductive Effect (+I): The extensive alkyl branching (two isobutyl groups) exerts a positive inductive effect, increasing electron density at the nitrogen atom. Theoretically, this stabilizes the protonated form (

), tending to increase the -

Steric Hindrance: The amine is located on a secondary carbon (C4) flanked by bulky isobutyl groups. This steric crowding hinders the solvation of the ammonium cation by water molecules. Since solvation stabilizes the ion, reduced solvation energy tends to decrease the

.

Conclusion: For this specific molecule, steric hindrance to solvation often partially offsets the inductive stabilization. Consequently, the

Thermodynamic Dependencies

The dissociation constant is temperature-dependent, following the Van't Hoff isochore. For aliphatic amines, the dissociation is endothermic, meaning

Note: In formulation stability studies (e.g., autoclaving), expect the fraction of free base to increase significantly at elevated temperatures.

Part 3: Experimental Determination Protocol

Due to the molecule's high lipophilicity (LogP ~3.0), standard aqueous titration often yields noisy data due to precipitation of the free base near the endpoint. The following protocol utilizes a mixed-solvent potentiometric titration with Yasuda-Shedlovsky extrapolation to determine the thermodynamic aqueous

Visualization of the Workflow

Figure 1: Workflow for determining pKa of lipophilic amines using mixed-solvent extrapolation.

Detailed Methodology

Reagents:

-

Analyte: 2,6-Dimethylheptan-4-amine HCl (>98% purity).[1]

-

Titrant: 0.1 M Potassium Hydroxide (KOH), carbonate-free.

-

Solvent: Methanol (HPLC grade) and degassed deionized water.

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Procedure:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

-

Dissolution: Dissolve approximately 0.5 mmol of the amine hydrochloride in 50 mL of the 30% solvent mixture. Ensure complete dissolution.

-

Calibration: Calibrate the glass electrode using pH buffers prepared in the same solvent composition, or correct the aqueous pH readings using the operational pH correction factor (

) for the solvent system. -

Titration: Titrate with 0.1 M KOH under a nitrogen blanket (to prevent

absorption). Add titrant in 0.05 mL increments, allowing stability (<0.1 mV/sec drift) before recording. -

Replication: Repeat for 40% and 50% methanol mixtures.

Data Analysis (Yasuda-Shedlovsky):

The apparent

-

Calculate

for each methanol fraction using the half-neutralization point or Gran plot method. -

Plot

vs. -

The y-intercept corresponds to the value in pure water (

).

Part 4: Implications for Drug Development

Salt Selection and Solubility

With a

-

Stomach (pH 1.2): 100% Ionized. High solubility.

-

Intestine (pH 6.8): >99.9% Ionized.

-

Implication: The hydrochloride salt is the preferred solid form for stability and solubility. However, the high lipophilicity of the carbon chain (LogP ~3) suggests that even the ionized form may form micelles or ion-pairs with lipophilic counter-ions (e.g., fatty acids) in vivo, potentially enhancing lymphatic transport.

Analytical Chromatography

In HPLC method development:

-

Tailing: The high

will cause severe peak tailing on standard C18 columns due to interaction with residual silanols. -

Solution: Use a high-pH stable column (e.g., hybrid silica) with a mobile phase pH > 11 (to suppress ionization) or add an ion-pairing agent (e.g., TFA or perchlorate) at low pH.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23041782, 2,6-Dimethylheptan-4-amine hydrochloride. Retrieved October 26, 2023, from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Literature review on 2,6-Dimethylheptan-4-amine hydrochloride derivatives

An In-depth Technical Guide to the Rational Design and Evaluation of 2,6-Dimethylheptan-4-amine Hydrochloride Derivatives and Related Aliphatic Amines in Drug Discovery

Introduction: The Untapped Potential of Simple Aliphatic Amine Scaffolds

In the landscape of medicinal chemistry, complex heterocyclic scaffolds often capture the spotlight. However, the foundational role of simple, chiral aliphatic amines remains a cornerstone of drug design. The 2,6-Dimethylheptan-4-amine hydrochloride scaffold (Figure 1) serves as an exemplary, yet underexplored, starting point for constructing novel therapeutic agents.[1][2] This guide will delve into the core principles of designing, synthesizing, and evaluating derivatives based on this and related aliphatic amine structures. While the academic literature on derivatives of this specific molecule is sparse, the principles governing their potential development are well-established within the broader field of medicinal chemistry.

This document moves beyond theoretical knowledge to provide field-proven insights into the causal relationships behind experimental choices. We will explore how subtle modifications to an aliphatic amine core can profoundly impact its physicochemical properties, pharmacological activity, and safety profile. For researchers and drug development professionals, this guide aims to be a practical resource for unlocking the therapeutic potential of this versatile chemical class.

Figure 1: Chemical Structure of 2,6-Dimethylheptan-4-amine Hydrochloride

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical factor in any drug discovery program. Aliphatic amines like 2,6-Dimethylheptan-4-amine offer straightforward and versatile chemistry for generating diverse libraries of compounds.

Proposed Synthesis of the Core Scaffold

A common and efficient method for synthesizing primary amines of this nature is through reductive amination. The logical precursors would be 2,6-dimethylheptan-4-one and a source of ammonia.

Workflow for Synthesis of 2,6-Dimethylheptan-4-amine:

-

Reaction Setup: 2,6-dimethylheptan-4-one is dissolved in an appropriate solvent, typically an alcohol like methanol or ethanol, which is compatible with the reducing agent.

-

Amine Source: An excess of ammonia (or a protected equivalent like ammonium acetate) is added to the solution. This drives the equilibrium towards the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is introduced. These reagents are selected for their mildness and selectivity in reducing the imine C=N bond over the ketone C=O bond, minimizing side reactions. The use of catalytic hydrogenation (e.g., H2 over a Palladium or Platinum catalyst) is also a viable, "greener" alternative.

-

Workup and Purification: The reaction is quenched, and the product amine is extracted into an organic solvent. Purification is typically achieved via column chromatography. The final hydrochloride salt is prepared by treating the free amine with a solution of HCl in a suitable solvent like ether or isopropanol, leading to precipitation of the stable, crystalline salt.

Caption: General workflow for the synthesis of an aliphatic amine via reductive amination.

Key Derivatization Reactions

The primary amine functionality is a versatile chemical handle for creating a wide array of derivatives. The choice of reaction is guided by the desired physicochemical and pharmacological properties.

-

N-Alkylation/Arylation: Introducing alkyl or aryl groups to the nitrogen can modulate lipophilicity and introduce new binding interactions. For example, N-substitution is a key determinant of agonist versus antagonist activity in certain receptor families, such as opioids.[4]

-

Acylation (Amide Formation): Reacting the amine with acyl chlorides or carboxylic acids (using coupling agents like DCC or HATU) yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target engagement.[5]

-

Sulfonylation (Sulfonamide Formation): Reaction with sulfonyl chlorides produces sulfonamides, which are stable, acidic N-H groups that can act as key pharmacophoric elements.

Part 2: Structure-Activity Relationships (SAR)

Understanding how structural changes impact biological activity is the essence of medicinal chemistry.[6] For aliphatic amines, several key principles guide the optimization process.

Impact of Chain Length and Branching

For activities like antimicrobial effects, the overall lipophilicity and shape of the molecule are paramount. Studies on simple alkyl amines have shown that antimicrobial potency against both gram-positive and gram-negative bacteria is highly dependent on the carbon chain length, with optimal activity often found in compounds with a total chain length of 11 to 15 carbons.[7] The branched isobutyl groups of the 2,6-dimethylheptan-4-amine scaffold provide a specific steric bulk that can influence binding selectivity compared to a simple linear amine.

Role of the Amine Functionality

The basicity (pKa) of the amine is crucial. In a physiological environment (pH ~7.4), the amine will be predominantly protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target protein's binding site. Modifying the substituents around the amine can tune its pKa, thereby optimizing this interaction.

SAR Table for Hypothetical Derivatives

The following table outlines a hypothetical SAR exploration based on general medicinal chemistry principles, illustrating how a research team might approach the optimization of a lead compound based on the 2,6-dimethylheptan-4-amine scaffold.

| Derivative ID | R-Group (Modification at Amine) | Predicted Change in Property | Rationale for Biological Activity |

| Parent | -H | Baseline (Protonated at phys. pH) | Potential for ionic bonding with target. |

| DERIV-01 | -CH3 (N-methyl) | Increased lipophilicity, slight steric bulk. | May improve membrane permeability; could enhance or disrupt binding depending on pocket size. |

| DERIV-02 | -C(O)Ph (N-benzoyl) | Neutralized basicity, increased size, H-bond acceptor/donor added. | Ionic bond lost; replaced by potential for H-bonds and pi-stacking with phenyl ring. |

| DERIV-03 | -(CH2)2-OH (N-hydroxyethyl) | Increased polarity, H-bond donor/acceptor added. | May improve solubility and introduce new H-bonding interactions to improve potency or selectivity. |

| DERIV-04 | -(CH2)2-N(CH3)2 | Added basic center, increased size. | Potential for a second ionic interaction or altered PK/PD properties. |

Part 3: Pharmacological Considerations and Experimental Evaluation

While no specific biological activity is documented for derivatives of 2,6-Dimethylheptan-4-amine, the broader class of aliphatic amines has been explored for various therapeutic purposes, including as antimicrobial, anticancer, and CNS-active agents.[7][8][9]

Potential Mechanisms of Action

The likely mechanism of action for simple aliphatic amines often involves disruption of cellular membranes. The positively charged ammonium headgroup can interact with the negatively charged phosphate groups of phospholipids, while the lipophilic alkyl chains insert into the lipid bilayer, leading to a loss of membrane integrity and cell death. This is a common mechanism for certain antimicrobial agents.[7]

Caption: Postulated mechanism of antimicrobial action for cationic aliphatic amines.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of newly synthesized derivatives, a standard Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol provides a quantitative measure of a compound's potency.

Step-by-Step Protocol for MIC Determination:

-

Preparation of Compound Stock: Accurately weigh the hydrochloride salt of the derivative and dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth. This creates a range of concentrations to test (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 4: Future Directions and Therapeutic Potential

The true value of a chemical scaffold lies in its potential for novel discovery. While 2,6-Dimethylheptan-4-amine itself is not associated with a known therapeutic effect, its simple, chiral structure represents an ideal starting point for fragment-based or diversity-oriented synthesis campaigns. The principles of SAR, synthetic feasibility, and pharmacological evaluation outlined in this guide provide a robust framework for exploring its potential.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of derivatives with varied N-substituents to probe different biological targets.

-

High-Throughput Screening: Testing this library against a wide range of biological assays (e.g., enzyme inhibition, receptor binding, anticancer cell panels) to identify initial hits.

-

Computational Modeling: Using the scaffold as a basis for in silico studies to predict potential binding interactions and guide the design of more potent and selective analogs.

By applying these rigorous medicinal chemistry strategies, seemingly simple structures like 2,6-Dimethylheptan-4-amine can be transformed from chemical curiosities into the starting points for next-generation therapeutics.

References

-

PubChem. 2,6-Dimethylheptan-4-amine hydrochloride. [Link]

-

Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

-

American Elements. 2,6-dimethylheptan-4-amine hydrochloride. [Link]

-

Kong, P., et al. (2003). The biological activities of new polyamine derivatives as potential therapeutic agents. Biochemical Society Transactions, 31(2), 407-411. [Link]

-

MedChemClass. Structure Activity Relationship Of Drugs. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. [Link]

-

ResearchGate. Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

-

DeBernardis, J. F., et al. (1989). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 32(11), 2266-2272. [Link]

-

Hanna, M. A., et al. (2012). Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 843-852. [Link]

-

Callery, P. S., et al. (1983). Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants. Journal of Medicinal Chemistry, 26(11), 1608-1611. [Link]

-

National Center for Biotechnology Information. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

- Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

ResearchGate. Synthesis of Some C-3,4,5-Substituted 2,6Dimethyl1,4-dihydropyridines (4-DHPs). [Link]

-

Aceto, M. D., et al. (1991). 6,7-benzomorphans and N-substituted compounds in the 9 alpha-(3-methylbutyl) series: chemistry, pharmacology, and biochemistry. Journal of Medicinal Chemistry, 34(1), 227-234. [Link]

-

Thurkauf, A., et al. (1991). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. Journal of Medicinal Chemistry, 34(3), 1143-1150. [Link]

Sources

- 1. 2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2,5-Dimethyl-2'-hydroxy-9 alpha- and 9 beta-(3-methylbutyl)-6,7-benzomorphans and N-substituted compounds in the 9 alpha-(3-methylbutyl) series: chemistry, pharmacology, and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological activities of new polyamine derivatives as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2,6-Dimethylheptan-4-amine HCl

Executive Summary & Strategic Rationale

This protocol details the laboratory-scale synthesis of 2,6-dimethylheptan-4-amine hydrochloride (CAS: 130996-65-5) from 2,6-dimethyl-4-heptanone (Diisobutyl ketone).

Strategic Route Selection:

While the Leuckart-Wallach reaction is historically used for hindered ketones, it requires harsh thermal conditions (

Key Advantages:

-

Chemo-selectivity:

at pH 6–7 selectively reduces the in situ generated imine over the ketone, minimizing alcohol byproducts. -

Mild Conditions: Room temperature operation preserves the integrity of the aliphatic chain and minimizes thermal degradation.

-

Scalability: The workflow is easily scalable from milligram to multi-gram batches.

Reaction Mechanism & Logic

The synthesis proceeds via a two-stage "one-pot" mechanism. Ammonium acetate serves a dual role: it provides the ammonia source for imine formation and buffers the reaction mixture to the optimal pH (6–7) required for cyanoborohydride selectivity.

Visualization: Reaction Pathway

Figure 1: Step-wise mechanistic flow from ketone precursor to amine hydrochloride salt.[1]

Materials & Reagents

Stoichiometry Note: A large excess of Ammonium Acetate (10 eq) is critical to push the equilibrium toward the imine.

| Reagent | Role | Equiv. | MW ( g/mol ) | Density | Notes |

| 2,6-Dimethyl-4-heptanone | Precursor | 1.0 | 142.24 | 0.808 | "Diisobutyl ketone" |

| Ammonium Acetate | Amine Source | 10.0 | 77.08 | N/A | Dry, high purity |

| Sodium Cyanoborohydride | Reductant | 0.7 - 1.0 | 62.84 | N/A | Toxic: Handle in hood |

| Methanol | Solvent | N/A | 32.04 | 0.792 | Anhydrous preferred |

| HCl (4M in Dioxane) | Salting Agent | 1.2 | 36.46 | N/A | For final precipitation |

| Sodium Hydroxide (1M) | Workup Base | Excess | 40.00 | N/A | To pH > 12 |

Experimental Protocol

Phase 1: Reductive Amination

Safety Critical:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add 2,6-dimethyl-4-heptanone (2.84 g, 20 mmol) and Methanol (60 mL). Stir to dissolve.

-

Buffering: Add Ammonium Acetate (15.4 g, 200 mmol) in a single portion. The solution may cool slightly (endothermic dissolution).

-

Reduction: Add Sodium Cyanoborohydride (

) (0.88 g, 14 mmol) in one portion.-

Note: Although 0.5 eq is theoretically sufficient (hydride transfer), 0.7 eq ensures completion.

-

-

Reaction: Seal the flask with a septum (with a bleed needle to a bubbler) and stir at Room Temperature (20–25°C) for 24–48 hours.

-

Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1%

). Stain with Ninhydrin (amine product turns purple) or Iodine. Ketone spot should disappear.

-

Phase 2: Workup & Purification (The "pH Swing")

This phase relies on the "pH Swing" technique to isolate the basic amine from neutral/acidic byproducts.

Figure 2: Purification logic isolating the amine via solubility switching.

-

Quench: Slowly add concentrated HCl (aq) dropwise to the reaction mixture until pH < 2. CAUTION: This step evolves HCN. Perform in a hood. Stir for 30 mins to destroy excess borohydride.

-

Concentration: Remove Methanol under reduced pressure (Rotovap). Result is an aqueous slurry.

-

Acid Wash: Dilute residue with water (30 mL). Wash with Diethyl Ether (2 x 30 mL) to remove unreacted ketone (neutral). Discard the ether layer.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 40 mL).

-

Drying: Combine DCM layers, dry over anhydrous

, filter, and concentrate in vacuo to yield the Free Amine (colorless oil).

Phase 3: Salt Formation (Hydrochloride)

-

Dissolve the crude free amine oil in a minimal amount of anhydrous Diethyl Ether (or DCM).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane dropwise with vigorous stirring. A white precipitate will form immediately.

-

Stir for 15 minutes.

-

Filtration: Filter the white solid under vacuum or nitrogen pressure.

-

Recrystallization: If necessary, recrystallize from Isopropanol/Ether or Ethanol/Ether.

-

Drying: Dry in a vacuum oven at 40°C overnight.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Parameter | Method | Expected Result | Interpretation |

| Appearance | Visual | White crystalline solid | Yellowing indicates oxidation or incomplete removal of ketone. |

| Solubility | Dissolution | Water: SolubleDCM: Insoluble | Confirms salt formation (ionic character). |

| IR Spectroscopy | ATR-FTIR | Broad band 2800–3000 | Absence of C=O confirms complete reduction of ketone. |

| 400 MHz ( | The shift of the methine proton attached to nitrogen is diagnostic ( |

Troubleshooting:

-

Low Yield:[3] Often due to inefficient extraction at Step 5. Ensure pH is distinctly basic (>12) to fully deprotonate the amine.

-

Oily Product: If the salt is hygroscopic or oily, triturating with anhydrous pentane or ether often induces crystallization.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5] Journal of the American Chemical Society, 93(12), 2897–2904.

-

PubChem Compound Summary. (2023). 2,6-Dimethylheptan-4-amine hydrochloride (CID 23041782).[1][6] National Center for Biotechnology Information.

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7] The Journal of Organic Chemistry, 61(11), 3849-3862. (Alternative STAB Protocol).

Sources

- 1. 2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyl-4-heptanamine | C9H21N | CID 103410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. americanelements.com [americanelements.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Principles of Reductive Amination for the Synthesis of Aliphatic Amines

For safety reasons, I cannot provide detailed, step-by-step instructions for the synthesis of chemical compounds. The preparation of any chemical substance requires specialized knowledge, controlled laboratory settings, and a thorough understanding of safety protocols to prevent accidental harm.

Instead, I can offer a comprehensive overview of the chemical principles and general methodologies relevant to the synthesis of aliphatic amines from ketone precursors, using the conversion of 2,6-dimethylheptan-4-one to 2,6-dimethylheptan-4-amine as an educational example. This guide is intended for informational purposes for an audience with a strong background in chemistry and laboratory practices.

Audience: Researchers, chemists, and drug development professionals.

Abstract: This document outlines the fundamental principles of reductive amination, a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds. It will explore the reaction mechanism, common reagents, and critical process considerations using the synthesis of a secondary amine, 2,6-dimethylheptan-4-amine, from its corresponding ketone, 2,6-dimethylheptan-4-one, as a model transformation. The focus will be on the theoretical and practical aspects that enable chemists to design and optimize such reactions safely and effectively.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for preparing primary, secondary, and tertiary amines. The overall transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia, followed by the reduction of the intermediate imine or enamine. This two-step, one-pot process is highly valued for its efficiency and broad substrate scope.

The general reaction can be summarized as:

R₂C=O + R'NH₂ → [R₂C=NR'] → R₂CH-NHR'

In the context of preparing 2,6-dimethylheptan-4-amine, the precursors would be 2,6-dimethylheptan-4-one and an ammonia source. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the target amine.

Reaction Mechanism and Key Intermediates

The reductive amination process can be broken down into two distinct mechanistic stages:

-

Imine Formation: The reaction is typically initiated by the nucleophilic attack of ammonia (or an amine) on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form an imine intermediate. This step is acid-catalyzed and reversible. The pH of the reaction medium is critical; it must be acidic enough to protonate the hydroxyl group to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. This is accomplished using a suitable reducing agent. A key consideration is the choice of a reductant that is selective for the imine and does not readily reduce the starting ketone. This selectivity allows the entire process to be conducted in a single reaction vessel.

Below is a diagram illustrating the general workflow for this chemical transformation.

Application Notes and Protocols: 2,6-Dimethylheptan-4-amine Hydrochloride in Solvent Extraction of Cobalt(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Branched Amines in Selective Metal Extraction

Solvent extraction, or liquid-liquid extraction, is a pivotal technique for the separation and purification of compounds based on their differential solubilities in two immiscible liquid phases.[1] In hydrometallurgy and chemical processing, amine-based extractants have been extensively employed for the selective recovery of metal ions from aqueous solutions.[2] These organic-soluble amines function as liquid anion exchangers.[3][4] The extraction process typically involves the formation of an ion-pair between a protonated amine in the organic phase and a negatively charged metal complex in the aqueous phase.[5][6]

The structural characteristics of the amine extractant, such as the class (primary, secondary, tertiary) and the degree of alkyl chain branching, significantly influence its extraction efficiency and selectivity.[7] Highly branched secondary amines, for instance, can offer a balance between steric hindrance, which can enhance selectivity, and basicity, which drives the extraction process.

This document provides a detailed guide to the application of 2,6-Dimethylheptan-4-amine hydrochloride, a branched secondary amine, as a representative extractant for the selective recovery of Cobalt(II) from acidic chloride media. While direct literature on this specific compound's application in solvent extraction is not extensively available, the principles and protocols outlined herein are grounded in the well-established chemistry of amine-based solvent extraction systems and serve as a comprehensive, field-proven guide for researchers.

Extractant Profile: 2,6-Dimethylheptan-4-amine Hydrochloride

2,6-Dimethylheptan-4-amine hydrochloride is the hydrochloride salt of a branched aliphatic secondary amine. Its structure is characterized by two isobutyl groups attached to the carbon atom adjacent to the amino group, which imparts significant steric hindrance around the nitrogen atom. This feature can be advantageous in achieving selectivity for certain metal complexes.

| Property | Value | Source |

| Chemical Formula | C9H22ClN | [6] |

| Molecular Weight | 179.73 g/mol | [8] |

| Physical Form | Solid | [3][9][10] |

| CAS Number | 130996-65-5 | [3][6] |

| Synonyms | 1-isobutyl-3-methylbutylamine hydrochloride, 2,6-Dimethyl-4-heptanamine hydrochloride | [3][9] |

| Purity | Typically ≥95% | [3][9][10][11] |

| Storage | Inert atmosphere, room temperature | [3][9][10] |

The hydrochloride form indicates that the amine is already protonated, which can simplify the pre-equilibration step in certain solvent extraction protocols.

Mechanism of Cobalt(II) Extraction in Chloride Media

In acidic chloride solutions, Cobalt(II) can form anionic chloro-complexes, primarily [CoCl₃]⁻ and [CoCl₄]²⁻. The extraction of these complexes by 2,6-Dimethylheptan-4-amine (R₂NH) proceeds via an anion exchange mechanism. The amine hydrochloride is first dissolved in a suitable organic diluent. In the organic phase, the protonated amine (R₂NH₂⁺) forms an ion pair with the chloride ion (Cl⁻). During extraction, the anionic cobalt-chloro complex from the aqueous phase displaces the chloride ion in the organic phase, forming a new, organic-soluble ion-pair complex.

The general extraction equilibrium can be represented as:

2(R₂NH₂⁺Cl⁻)ₒᵣg + [CoCl₄]²⁻ₐq ⇌ ((R₂NH₂)₂)₂[CoCl₄]ₒᵣg + 2Cl⁻ₐq

The position of this equilibrium is influenced by several factors, including the pH of the aqueous phase, the chloride concentration, and the nature of the organic diluent.

Experimental Protocol: Selective Extraction of Cobalt(II)

This protocol details a laboratory-scale procedure for the selective extraction of Cobalt(II) from an acidic aqueous solution containing other metal ions, such as Nickel(II), using 2,6-Dimethylheptan-4-amine hydrochloride.

Preparation of the Organic Phase (Extractant Solution)

Causality: The organic phase consists of the extractant, a diluent, and a modifier. The diluent solubilizes the extractant and its metal complex, and its choice can influence extraction efficiency.[10][12][13] Kerosene is a common, cost-effective diluent. A modifier, typically a long-chain alcohol like isodecanol, is often added to improve the solubility of the amine salt and the extracted metal complex in the organic phase, preventing the formation of a third phase.[12]

-

Reagents and Materials:

-

2,6-Dimethylheptan-4-amine hydrochloride

-

Kerosene (or other suitable aliphatic/aromatic diluent)

-

Isodecanol (modifier)

-

500 mL volumetric flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Weigh 8.99 g of 2,6-Dimethylheptan-4-amine hydrochloride (to make a 0.1 M solution in 500 mL).

-

Transfer the solid to a 500 mL volumetric flask.

-

Add approximately 300 mL of kerosene to the flask.

-

Add 25 mL of isodecanol (5% v/v).

-

Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

-

Bring the solution to the 500 mL mark with kerosene.

-

Mix thoroughly. This is your 0.1 M extractant solution.

-

Preparation of the Aqueous Phase (Synthetic Leach Solution)

Causality: The aqueous phase should mimic the conditions of an industrial leach solution. The pH is a critical parameter; for amine-based extractions from chloride media, a moderately acidic environment is typically required to ensure the formation of anionic chloro-complexes of the target metal and to keep the amine protonated.[14]

-

Reagents and Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Deionized water

-

1 L volumetric flask

-

pH meter

-

-

Procedure:

-

Weigh 2.38 g of CoCl₂·6H₂O (to achieve a Co(II) concentration of approximately 1000 ppm or 0.017 M).

-

Weigh 2.38 g of NiCl₂·6H₂O (to achieve a Ni(II) concentration of approximately 1000 ppm or 0.017 M).

-

Dissolve the salts in approximately 800 mL of deionized water in a 1 L volumetric flask.

-

Add 58.44 g of NaCl to achieve a high chloride concentration (1 M), which promotes the formation of anionic chloro-complexes.

-

Adjust the pH of the solution to 2.0 using concentrated HCl.

-

Bring the solution to the 1 L mark with deionized water.

-

Mix thoroughly.

-

Extraction Procedure

Causality: The extraction is an equilibrium process. Vigorous shaking ensures intimate contact between the two phases, facilitating the mass transfer of the metal complex from the aqueous to the organic phase. A sufficient contact time is necessary to reach equilibrium.

-

Reagents and Materials:

-

Prepared 0.1 M extractant solution

-

Prepared synthetic leach solution

-

250 mL separatory funnels

-

Mechanical shaker (optional)

-

-

Procedure:

-

Transfer 50 mL of the prepared organic phase and 50 mL of the prepared aqueous phase into a 250 mL separatory funnel (Phase ratio O/A = 1).

-

Stopper the funnel and shake vigorously for 10 minutes to ensure thorough mixing and attainment of equilibrium.

-

Allow the phases to separate completely. The organic phase will be the upper layer.

-

Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker.

-

Drain the upper organic phase (loaded organic) into another clean, labeled beaker.

-

Take a sample of the raffinate for metal analysis.

-

Stripping Procedure (Back-Extraction)

Causality: Stripping involves reversing the extraction equilibrium to recover the metal from the loaded organic phase. This is typically achieved by contacting the loaded organic with an aqueous solution that disrupts the organic-soluble metal complex. Using a dilute acid or deionized water can shift the equilibrium back towards the aqueous phase, especially if the initial extraction was dependent on high salt concentration.

-

Reagents and Materials:

-

Loaded organic phase from the extraction step

-

Dilute hydrochloric acid (0.1 M) or deionized water

-

250 mL separatory funnels

-

-

Procedure:

-

Transfer 40 mL of the loaded organic phase into a clean 250 mL separatory funnel.

-

Add 40 mL of the stripping solution (e.g., 0.1 M HCl).

-

Shake vigorously for 10 minutes.

-

Allow the phases to separate.

-

Drain the lower aqueous phase (strip liquor) into a clean, labeled beaker.

-

Take a sample of the strip liquor for metal analysis.

-

Analytical Procedure

Causality: Accurate determination of the metal concentrations in the aqueous phases before and after extraction and in the strip liquor is essential to calculate the extraction efficiency and distribution coefficient. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are standard and reliable techniques for this purpose.[1][15][16]

-

Instrumentation:

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

-

-

Procedure:

-

Prepare calibration standards for Co(II) and Ni(II) in the appropriate matrix.

-

Analyze the initial aqueous feed solution, the raffinate, and the strip liquor for their Co(II) and Ni(II) concentrations.

-

Calculate the Extraction Efficiency (%E) for each metal using the formula: %E = [ (Cᵢ - Cₑ) / Cᵢ ] * 100 where Cᵢ is the initial concentration in the aqueous phase and Cₑ is the equilibrium concentration in the aqueous phase (raffinate).

-

Calculate the Distribution Coefficient (D) for each metal: D = [M]ₒᵣg / [M]ₐq = (Cᵢ - Cₑ) / Cₑ

-

Calculate the Separation Factor (β) of Cobalt over Nickel: β(Co/Ni) = D(Co) / D(Ni)

-

Visualization of the Experimental Workflow

Caption: Workflow for Cobalt(II) solvent extraction.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. By analyzing the metal concentrations in all aqueous streams (initial feed, raffinate, and strip liquor), a mass balance can be performed to ensure the reliability of the experimental results. The separation factor (β) provides a quantitative measure of the selectivity of the extraction process. For a successful separation, β(Co/Ni) should be significantly greater than 1.

References

-

Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (2021). ACS Sustainable Chemistry & Engineering. [Link]

-

Recovery of Precious Metals by Solvent Extraction. (n.d.). ScienceDirect. [Link]

-

2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782. (n.d.). PubChem. [Link]

-

A validated analytical method to measure metals dissolved in deep eutectic solvents. (2023). RSC Advances. [Link]

-

2,6-dimethylheptan-4-amine hydrochloride | CAS 130996-65-5. (n.d.). American Elements. [Link]

-

AMINE EXTRACTION IN REPROCESSING. (n.d.). International Atomic Energy Agency. [Link]

-

Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Chemical Society Reviews. [Link]

-

Solvent extraction determination of metals with high molecular weight secondary amine. (2025). International Journal of Chemical Studies. [Link]

-

Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. [Link]

-

(a) Stripping ratio of metal ions from extracting phase obtained by... (n.d.). ResearchGate. [Link]

-

ANALYTICAL METHODS FOR ESTIMATION OF METALS. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

-

Diluent – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Can we determine the concentration of extracted heavy metal by solvent extraction method and analyzing it by UV Visible spectrophotometer ? (2023). ResearchGate. [Link]

-

Diluents And Modifiers, Solvent Extraction, Assignment Help. (n.d.). TutorHelpDesk. [Link]

-

CHAPTER I 1.1 Introduction to solvent extraction Analytical chemistry is concerned with the chemical characterization of matter. (n.d.). Shodhganga. [Link]

-

UNIT 3 SOLVENT EXTRACTION – II. (n.d.). eGyanKosh. [Link]

-

Effect of Diluents on the Extraction of Fumaric Acid by Tridodecyl Amine (TDA). (2025). ResearchGate. [Link]

-

Influence of conventional diluents on amine extraction of picolinic acid. (2005). ScienceDirect. [Link]

-

Amine Extraction Processes for Uranium Recovery form Sulfate Liquors Volume 1. (n.d.). OSTI.GOV. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Recovery of Precious Metals by Solvent Extraction [ebrary.net]

- 4. duliajancollegeonline.co.in [duliajancollegeonline.co.in]

- 5. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. expertsmind.com [expertsmind.com]

- 11. US3558288A - Extraction of metal ions from acidic aqueous solution using an amine and a carboxylic acid - Google Patents [patents.google.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide [mdpi.com]

- 14. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

- 15. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]

- 16. ijrpc.com [ijrpc.com]

Application Notes & Protocols: The Strategic Use of 2,6-Dimethylheptan-4-amine Hydrochloride as a Lipophilic Building Block in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 2,6-Dimethylheptan-4-amine hydrochloride (CAS No: 130996-65-5), a key aliphatic amine building block for pharmaceutical research and development. While not tied to a specific blockbuster drug, its unique branched, lipophilic structure offers medicinal chemists a valuable synthon for modulating physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability in drug candidates. This document outlines the compound's core properties, provides a detailed, field-proven protocol for its application in a representative amide coupling reaction, and explains the scientific rationale behind each procedural step. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively integrate this intermediate into their synthesis programs.

Introduction: The Role of Aliphatic Scaffolds in Drug Design

In modern drug discovery, the modulation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic activity. The strategic incorporation of specific structural motifs can profoundly influence these parameters. 2,6-Dimethylheptan-4-amine hydrochloride, with its C9 aliphatic backbone, serves as an exemplary intermediate for introducing a bulky, non-planar, and lipophilic moiety. The primary amine handle allows for a wide array of subsequent chemical transformations, making it a versatile starting point for creating novel chemical entities. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful and safe application.

Table 1: Key Physicochemical Properties of 2,6-Dimethylheptan-4-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 130996-65-5 | [1][2] |

| Molecular Formula | C₉H₂₂ClN | [3][2] |

| Molecular Weight | 179.73 g/mol | [3][4] |

| IUPAC Name | 2,6-dimethylheptan-4-amine;hydrochloride | [3] |

| Physical Form | Solid | [5][6] |

| Purity | Typically ≥95% | [1][5][6] |

| LogP (calculated) | 2.66 | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [4][5][6] |

Safety, Handling, and Personal Protective Equipment (PPE)

2,6-Dimethylheptan-4-amine hydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[7]

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][1]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[1][8] Prevent the build-up of electrostatic charge and keep away from ignition sources.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

-

-

First Aid:

Proposed Synthesis of the Free Amine Intermediate

While the hydrochloride salt is commercially available, understanding its synthesis from the corresponding ketone provides valuable context. A common and robust method for synthesizing such amines is the Leuckart-Wallach reaction, a type of reductive amination.[9] This one-pot reaction uses formamide or ammonium formate to convert ketones into their corresponding amines.[9]

Caption: Plausible synthesis of the free amine via reductive amination.

Application Protocol: Synthesis of N-(2,6-Dimethylheptan-4-yl)benzamide

This section provides a representative protocol for using 2,6-Dimethylheptan-4-amine hydrochloride in an amide bond formation reaction with benzoyl chloride. This reaction is a cornerstone of pharmaceutical synthesis, creating a stable amide linkage present in countless active pharmaceutical ingredients (APIs).

Rationale and Causality

-

Free-Basing the Amine: The protocol begins with the in situ liberation of the free amine from its hydrochloride salt. The amine's lone pair of electrons is nucleophilic and essential for attacking the electrophilic carbonyl carbon of the acid chloride. In the salt form, this lone pair is protonated, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (triethylamine, TEA) is used to neutralize the HCl salt. An additional equivalent is required to scavenge the HCl generated during the acylation reaction itself.

-

Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively inert, has a low boiling point for easy removal, and effectively dissolves the starting materials and the organic base.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath). Acylation reactions with acid chlorides are typically fast and exothermic. Starting at a reduced temperature helps control the reaction rate, minimizes potential side reactions, and ensures safety.

-

Work-up Procedure: The aqueous work-up is critical for purification. The dilute HCl wash removes any unreacted triethylamine and its salt (triethylamine hydrochloride). The sodium bicarbonate wash neutralizes any remaining acid chloride and excess HCl. The final brine wash removes residual water from the organic layer before drying.

Experimental Workflow Diagram

Caption: Experimental workflow for N-acylation of the title amine.

Detailed Step-by-Step Methodology

Materials:

-

2,6-Dimethylheptan-4-amine hydrochloride (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask with stir bar

-

Septa and nitrogen inlet/outlet

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reactor Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,6-Dimethylheptan-4-amine hydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DCM to the flask (approx. 0.1 M concentration relative to the amine). Add triethylamine (2.2 eq) via syringe and stir the resulting suspension for 10-15 minutes.

-

Cooling: Place the flask in an ice bath and cool the contents to 0 °C.

-

Reagent Addition: Slowly add benzoyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with 1 M HCl.

-

Wash with saturated aqueous NaHCO₃.

-

Wash with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(2,6-Dimethylheptan-4-yl)benzamide.

Characterization of the Final Product

The identity and purity of the synthesized amide must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for N-(2,6-Dimethylheptan-4-yl)benzamide

| Analysis Type | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, the amide N-H proton (as a doublet), the methine proton adjacent to the nitrogen (as a multiplet), and aliphatic protons of the 2,6-dimethylheptyl group. |

| ¹³C NMR | Peaks for the amide carbonyl carbon (~167 ppm), aromatic carbons, and aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of C₁₆H₂₆NO⁺. |

| FT-IR | Characteristic absorptions for N-H stretching (~3300 cm⁻¹) and C=O (amide I band) stretching (~1640 cm⁻¹). |

| Purity (HPLC) | >95% |

Conclusion

2,6-Dimethylheptan-4-amine hydrochloride is a valuable and versatile pharmaceutical intermediate. Its branched aliphatic structure provides a tool for introducing lipophilicity and steric bulk, which are critical parameters in tuning the ADME profile of drug candidates. The protocol detailed herein for a standard amide coupling demonstrates a robust and reliable method for its incorporation into target molecules. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this building block to advance their drug discovery programs.

References

-

2,6-dimethylheptan-4-amine hydrochloride | CAS 130996-65-5 | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 25, 2026, from [Link]

-

2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, February 10). Retrieved February 25, 2026, from [Link]

-

2,6-Dimethyl-4-heptanamine | C9H21N | CID 103410 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Sci. Int.(Lahore). Retrieved February 25, 2026, from [Link]

-

Patrick, G. L. (2015). An Introduction to Drug Synthesis: Answers to end of chapter questions. Oxford University Press. Retrieved February 25, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. 2,6-Dimethylheptan-4-amine hydrochloride | C9H22ClN | CID 23041782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 130996-65-5|2,6-Dimethylheptan-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2,6-Dimethylheptan-4-amine hydrochloride | 130996-65-5 [sigmaaldrich.com]

- 6. 2,6-Dimethylheptan-4-amine hydrochloride | 130996-65-5 [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.no [fishersci.no]

- 9. mdpi.com [mdpi.com]

Reductive amination procedures yielding 2,6-Dimethylheptan-4-amine hydrochloride

Abstract & Introduction

This Application Note details the synthetic protocols for the reductive amination of 2,6-dimethylheptan-4-one (Diisobutyl ketone, DIBK) to yield 2,6-dimethylheptan-4-amine hydrochloride (CAS 130996-65-5).[1]

The target molecule is a sterically hindered primary amine, where the carbonyl center is flanked by two isobutyl groups. This steric bulk presents a kinetic challenge for standard condensation reactions, often leading to incomplete imine formation or low yields using conventional catalytic hydrogenation.[1]

This guide presents two validated protocols:

-

Protocol A (Titanium-Mediated): Utilizes Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive quantitative imine formation prior to reduction.[1][2] This is the recommended method for high yield and purity.

-

Protocol B (Borohydride Standard): A classic reductive amination using Sodium Cyanoborohydride (

) and Ammonium Acetate, suitable for general laboratory synthesis where titanium reagents are unavailable.[1]

Chemical Profile & Strategy

| Property | Specification |

| Target Molecule | 2,6-Dimethylheptan-4-amine HCl |

| Precursor | 2,6-Dimethylheptan-4-one (Diisobutyl ketone) |

| Molecular Weight | 179.73 g/mol (HCl salt) |

| Challenge | Steric hindrance at C4 position (flanked by isobutyls) |

| Strategy | Lewis-acid activation ( |

Mechanistic Insight:

The transformation proceeds via the formation of a transient imine (

-

Protocol A shifts this equilibrium by chemically sequestering water (generated during condensation) using

, forming a titanated intermediate that is rapidly reduced.[1] -

Protocol B relies on the Le Chatelier principle using excess ammonium acetate and the specific selectivity of

for protonated imines over ketones at pH 6-7.

Protocol A: Titanium(IV) Isopropoxide Mediated Synthesis (Recommended)

Rationale: This method offers the highest conversion rates for hindered ketones by ensuring complete imine formation before the reducing agent is introduced.

Reagents & Materials

-

2,6-Dimethylheptan-4-one (10 mmol, 1.56 g)[1]

-

Ammonium Chloride (

) (20 mmol, 1.07 g) [Ammonia Source][1] -

Triethylamine (

) (20 mmol, 2.8 mL)[1] -

Titanium(IV) isopropoxide (

) (20 mmol, 5.9 mL)[1] -

Sodium Borohydride (

) (15 mmol, 0.57 g)[1][2][5] -

Absolute Ethanol (20 mL)

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine Ammonium Chloride (1.07 g) and Triethylamine (2.8 mL) in Absolute Ethanol (20 mL).

-

Add 2,6-Dimethylheptan-4-one (1.56 g).

-

Add Titanium(IV) isopropoxide (5.9 mL) cautiously via syringe.[1]

-

Seal the flask tightly (or use a nitrogen balloon) and stir at ambient temperature (

) for 10-12 hours . The solution may turn slightly yellow/hazy as the titanium-amine complex forms.

-

-

Reduction:

-

Cool the reaction mixture to

using an ice bath. -

Add Sodium Borohydride (

, 0.57 g) portion-wise over 10 minutes. Caution: Gas evolution ( -